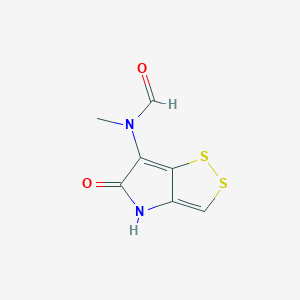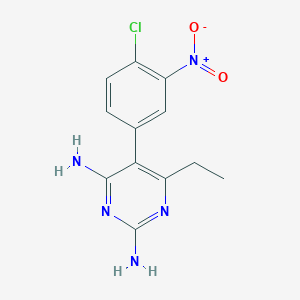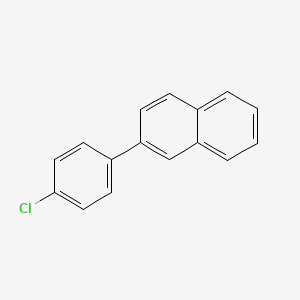
2-(4-Chlorophenyl)naphthalene
Vue d'ensemble
Description
2-(4-Chlorophenyl)naphthalene is a useful research compound. Its molecular formula is C16H11Cl and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation and Degradation Mechanisms
- The study of the thermal degradation of 2-chlorophenol revealed the formation of various products, including 4,6-dichlorodibenzofuran, dibenzo-p-dioxin, monochlorodibenzo-p-dioxin, dibenzofuran, naphthalene, chloronaphthalene, among others. This research highlights the complex chemical processes and potential environmental impact of 2-chlorophenol degradation (Evans & Dellinger, 2005).
Molecular Structure Analysis
- Investigations into the molecular structure of compounds related to 2-(4-Chlorophenyl)naphthalene, such as 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene and (4-Chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone, have been conducted to understand their molecular conformations and interactions (Mitsui et al., 2008); (Mitsui, Noguchi, & Yonezawa, 2009).
Synthesis and Characterization of Derivatives
- Research on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl substituents, offers insights into new chemical compounds and their potential applications (Özer et al., 2009).
Catalytic and Chemical Reactions
- The catalytic lithiation of chlorophenyl derivatives using naphthalene was studied to generate formyl- and acetyl-phenyllithium equivalents. This research provides valuable information on novel chemical reactions and synthesis methods (Huerta, Gómez, & Yus, 1999).
Photophysical Properties for Organic Electronics
- The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those related to naphthalene, demonstrate their potential applications in organic light emitting diodes (OLEDs). This research contributes to the development of new materials for electronic applications (García-López et al., 2014).
Environmental Impact Studies
- The destruction of monochlorinated phenols, including chlorophenol derivatives, via pyrolysis in an inert atmosphere was studied to understand their conversion into graphite, naphthalene, and other by-products. This research is crucial for assessing the environmental impact and management of these compounds (Cooke & Labes, 1994).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYMXFSRXFVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467866 | |
| Record name | Naphthalene, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22082-98-0 | |
| Record name | Naphthalene, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


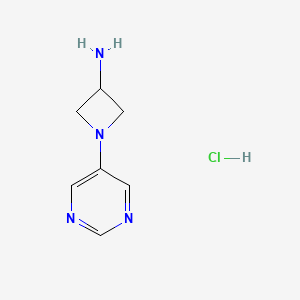
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)
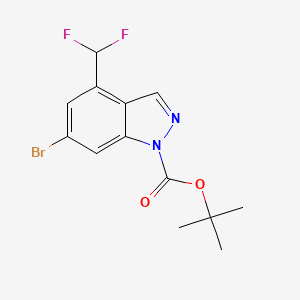
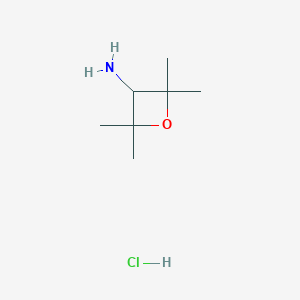
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)
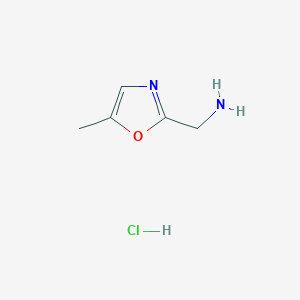

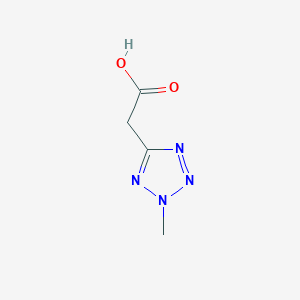
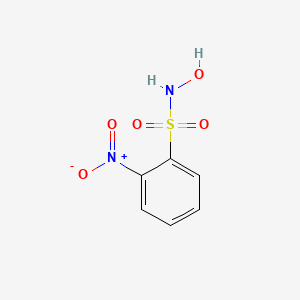
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)

